7-[4-(Cyclopentyloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
7-[4-(Cyclopentyloxy)phenyl]-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of thienopyridines. Thienopyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(Cyclopentyloxy)phenyl]-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-[4-(Cyclopentyloxy)phenyl]-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-[4-(Cyclopentyloxy)phenyl]-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and cardiovascular diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[4-(Cyclopentyloxy)phenyl]-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence inflammatory and oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Other compounds in this class include clopidogrel and ticlopidine, which are known for their antiplatelet activity.
Phenylpyridine Derivatives: These compounds share a similar core structure and are studied for their diverse biological activities.
Uniqueness
What sets 7-[4-(Cyclopentyloxy)phenyl]-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its cyclopentyloxy and phenyl groups contribute to its distinct reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C25H23NO4S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
7-(4-cyclopentyloxyphenyl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C25H23NO4S/c27-20-14-19(15-10-12-18(13-11-15)30-17-8-4-5-9-17)23-22(26-20)21(24(31-23)25(28)29)16-6-2-1-3-7-16/h1-3,6-7,10-13,17,19H,4-5,8-9,14H2,(H,26,27)(H,28,29) |
InChI Key |
VTVLJCXAAIAABQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C3CC(=O)NC4=C3SC(=C4C5=CC=CC=C5)C(=O)O |
Origin of Product |
United States |
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